
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol is a compound that features a 1,2,3-triazole ring attached to a pyrrolidin-3-ol moiety. The 1,2,3-triazole ring is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in medicinal chemistry and drug design. The presence of the pyrrolidin-3-ol group adds to the compound’s potential biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and regioselective, producing 1,2,3-triazoles in high yields.
-
Starting Materials
- Azide derivative of pyrrolidin-3-ol
- Alkyne derivative
-
Reaction Conditions
- Copper(I) catalyst (e.g., copper sulfate and sodium ascorbate)
- Solvent: Typically water or a mixture of water and an organic solvent like dimethyl sulfoxide (DMSO)
- Temperature: Room temperature to slightly elevated temperatures (25-50°C)
- Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can participate in reduction reactions, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide, or other oxidizing agents
- Conditions: Acidic or basic medium, room temperature to elevated temperatures
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvents, low temperatures
-
Substitution
- Reagents: Halogenating agents, nucleophiles, electrophiles
- Conditions: Solvent-dependent, room temperature to elevated temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions on the triazole ring could introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is a common motif in drug design due to its stability and ability to form hydrogen bonds. It can be used to develop new pharmaceuticals with potential anticancer, antiviral, and antibacterial properties.
Bioconjugation: The “click” chemistry approach allows for the attachment of this compound to biomolecules, facilitating the study of biological processes and the development of diagnostic tools.
Material Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as stability and reactivity.
Catalysis: The triazole ring can act as a ligand in metal-catalyzed reactions, improving the efficiency and selectivity of various catalytic processes.
作用机制
The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazole ring’s ability to form stable complexes with metal ions can also play a role in its biological activity.
相似化合物的比较
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamide: Another compound featuring the 1,2,3-triazole ring, used as an HSP90 inhibitor with potential anticancer properties.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline:
Uniqueness
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol is unique due to the combination of the triazole ring and the pyrrolidin-3-ol moiety. This combination provides a versatile scaffold for drug design and other applications, offering a balance of stability, reactivity, and biological activity.
属性
分子式 |
C6H10N4O |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
4-(triazol-1-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H10N4O/c11-6-4-7-3-5(6)10-2-1-8-9-10/h1-2,5-7,11H,3-4H2 |
InChI 键 |
HWXNIOPASTVKAY-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1)O)N2C=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


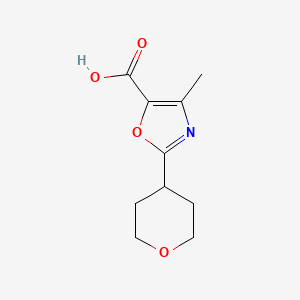
![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)
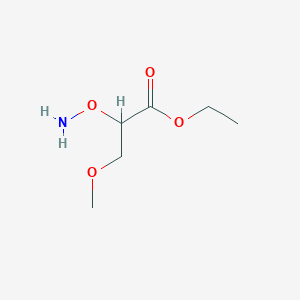

![4-Chloro-2-phenyl-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13221670.png)
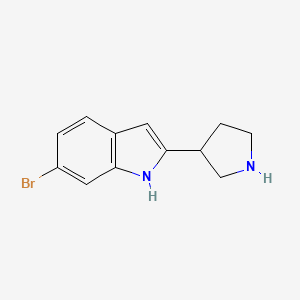
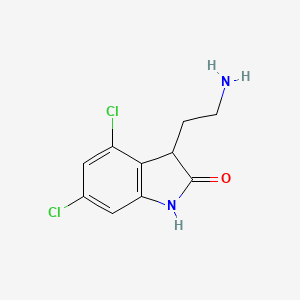
![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13221678.png)
![5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13221690.png)
![[6-(Bromodifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13221699.png)
![5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B13221706.png)
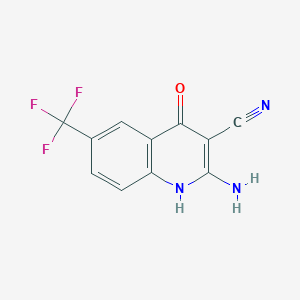
![2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13221710.png)
![1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol](/img/structure/B13221717.png)
